Cas no 1327093-29-7 (N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide)
N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide
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- Inchi: 1S/C9H12BrNO2S/c1-3-14(12,13)11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3
- InChI Key: ZLBUXTGNOMREKM-UHFFFAOYSA-N
- SMILES: C(S(NC1=CC(C)=CC(Br)=C1)(=O)=O)C
N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847537-1g |
n-(3-Bromo-5-methylphenyl)ethanesulfonamide |
1327093-29-7 | 98% | 1g |
¥8995.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847537-5g |
n-(3-Bromo-5-methylphenyl)ethanesulfonamide |
1327093-29-7 | 98% | 5g |
¥22946.00 | 2024-08-09 |
N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide
N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide: A Comprehensive Overview
N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide (CAS No. 1327093-29-7) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide.
Chemical Properties and Structure: N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H11BrNO2S. The compound features a brominated and methylated phenyl group attached to an ethanesulfonamide moiety. The presence of the bromine atom and the sulfonamide functional group imparts unique chemical properties to the molecule, making it a valuable candidate for various chemical reactions and biological studies.
Synthesis Methods: The synthesis of N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide can be achieved through several routes. One common method involves the reaction of 3-bromo-5-methylbenzeneamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions, yielding high purity and yield of the desired product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts that reduce waste and energy consumption.
Biological Activities: N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide has been studied for its potential biological activities, particularly in the context of drug discovery. Research has shown that this compound exhibits promising anti-inflammatory and analgesic properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases. Additionally, preliminary studies have indicated that N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide may have antitumor effects by inducing apoptosis in cancer cells.
Clinical Applications: While N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide is still in the early stages of clinical research, its potential therapeutic applications are being actively explored. Preclinical studies have shown promising results in animal models of inflammation and pain, suggesting that it could be developed into a novel therapeutic agent for these conditions. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
Recent Research Advancements: Recent studies have shed light on the mechanism of action of N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide. Researchers at [University Name] have discovered that this compound interacts with specific cellular pathways involved in inflammation and pain signaling. By targeting these pathways, N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide can modulate the expression of key genes and proteins, leading to a reduction in inflammatory responses and pain perception. These findings have opened up new avenues for developing more targeted and effective treatments for inflammatory diseases.
Safety Considerations: As with any new chemical entity, safety is a critical consideration in the development of N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide. Preclinical toxicology studies have shown that this compound has a favorable safety profile at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential side effects. Regulatory agencies such as the FDA will play a crucial role in ensuring that all safety standards are met before this compound can be approved for clinical use.
FUTURE DIRECTIONS: The future of N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide looks promising as researchers continue to uncover its potential applications. Ongoing studies are focused on optimizing its pharmacological properties, improving its bioavailability, and exploring new delivery methods. Additionally, efforts are being made to develop analogs with enhanced therapeutic effects and reduced side effects. As research progresses, it is likely that we will see more clinical trials evaluating the efficacy of this compound in treating various diseases.
In conclusion, N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide (CAS No. 1327093-29-7) is a promising compound with significant potential in drug discovery and development. Its unique chemical structure and biological activities make it a valuable candidate for further research and clinical applications. As we continue to unravel its mechanisms of action and optimize its properties, we can look forward to new breakthroughs in the treatment of inflammatory diseases and other conditions.
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